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molecular formula C6H6ClNO B1360356 2-Chloro-5-hydroxymethylpyridine CAS No. 21543-49-7

2-Chloro-5-hydroxymethylpyridine

Cat. No. B1360356
M. Wt: 143.57 g/mol
InChI Key: GOXYBEXWMJZLJB-UHFFFAOYSA-N
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Patent
US04966902

Procedure details

69.5 g (0.5 mol) of 6-hydroxynicotinic acid are introduced into a mixture of 200 g (1 mol) of phosphorus pentachloride and 233 g (1.5 mol) of phosphorus oxychloride at room temperature, the mixture is stirred at 95° C. for 5 hours and excess phosphorus chlorides are then removed in vacuo. The crystalline residue is introduced into a solution of 75 g (1.98 mol) of sodium borohydride in 1,000 ml of water, the temperature being maintained at 30° C. at most. The mixture is then stirred at room temperature until the completion of gas evolution and is filtered with suction from solid material, and the filtrate is extracted using ether.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:12].P(Cl)(Cl)(Cl)=O.[BH4-].[Na+]>O>[Cl:12][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
69.5 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1
Name
Quantity
200 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
233 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 95° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess phosphorus chlorides are then removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 30° C. at most
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature until the completion of gas evolution
FILTRATION
Type
FILTRATION
Details
is filtered with suction from solid material
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=CC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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